molecular formula C25H19N3O3S B2384033 2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 895649-17-9

2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No. B2384033
M. Wt: 441.51
InChI Key: IRRJAIXQLCERJP-UHFFFAOYSA-N
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Description

The compound “2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” belongs to a class of organic compounds known as hippuric acids . It appears to contain a benzofuro[3,2-d]pyrimidin-2-yl moiety, which is a fused ring system involving a benzene ring, a furan ring, and a pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, have been synthesized from 5-acetyl-4-aminopyrimidines . The process involves heating under reflux with MeONa in BuOH, where the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzofuro[3,2-d]pyrimidin-2-yl moiety, a thio group, and a phenylacetamide group .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic pathways for creating fused thiazolo[3,2-a]pyrimidinones and related compounds, employing 2-chloro-N-phenylacetamide and similar electrophilic building blocks. These synthetic routes have yielded compounds with confirmed structures via analytical and spectral studies, including single crystal X-ray data. This work highlights the versatility of these compounds in forming structurally diverse and potentially bioactive molecules (Janardhan et al., 2014).

Biological Activities

The synthesis of novel compounds has extended to exploring their biological activities, including anti-inflammatory, antimicrobial, CNS depressant, and antioxidant activities. Notably, some compounds derived from similar synthetic pathways have shown promising biological activities. For example, certain derivatives demonstrated significant antibacterial potency against various bacterial strains and notable antifungal potency against fungi, indicating their potential as antimicrobial agents (Kerru et al., 2019). Additionally, compounds synthesized from related chemical structures have exhibited good antioxidant activity, suggesting their potential application in combating oxidative stress (Dhakhda et al., 2021).

Antitumor Evaluation

The antitumor activities of compounds derived from similar chemical scaffolds have been studied, with some showing high inhibitory effects against various human cancer cell lines. This research underscores the potential of these compounds in cancer therapy, highlighting the importance of further studies to understand their mechanisms of action and optimize their antiproliferative properties (Shams et al., 2010).

Future Directions

Given the diverse biological activities of related compounds, this compound could be a potential candidate for further study in various fields, including medicinal chemistry .

properties

IUPAC Name

2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-16-9-5-7-13-19(16)28-24(30)23-22(18-12-6-8-14-20(18)31-23)27-25(28)32-15-21(29)26-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRJAIXQLCERJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

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